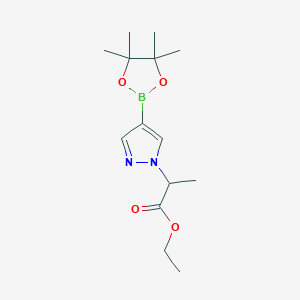

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate

概要

説明

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate is a useful research compound. Its molecular formula is C14H23BN2O4 and its molecular weight is 294.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate (CAS No. 1201657-32-0) is a compound of interest due to its potential biological activities. This article explores its biological activity based on available research findings and data.

- Molecular Formula : C15H25BN2O4

- Molecular Weight : 308.181 g/mol

- Purity : ≥97%

- Physical State : Solid at room temperature

Research indicates that compounds containing the dioxaborolane moiety often exhibit unique interactions with biological targets, particularly in enzymatic pathways. The presence of the pyrazole ring enhances its potential as a modulator in various biological systems.

1. Inhibition of Enzymatic Activity

This compound has been studied for its inhibitory effects on specific enzymes. For instance:

| Compound | Target Enzyme | Inhibition Percentage at 100 µM |

|---|---|---|

| This compound | Tryptophan Hydroxylase | 64% |

This inhibition suggests that the compound may be useful in therapeutic contexts where modulation of tryptophan metabolism is desired.

2. Antioxidant Activity

Studies have indicated that similar compounds exhibit antioxidant properties. The dioxaborolane structure is hypothesized to contribute to this activity by scavenging free radicals and reducing oxidative stress.

Case Study 1: Tryptophan Hydroxylase Inhibition

A study investigated various derivatives for their ability to inhibit tryptophan hydroxylase (TPH), an enzyme critical in serotonin synthesis. The compound exhibited significant inhibition compared to control groups, suggesting its potential role in managing mood disorders or metabolic conditions like obesity and fatty liver disease .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that modifications to the pyrazole and dioxaborolane moieties significantly impacted biological activity. For example:

| Modification | Biological Activity Impact |

|---|---|

| Addition of hydrophobic groups | Increased potency against TPH |

| Alteration of the pyrazole position | Variable inhibition rates |

These findings underscore the importance of structural modifications in enhancing the biological efficacy of similar compounds .

科学的研究の応用

Organic Synthesis

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing complex organic molecules. Key applications include:

- Synthesis of Pharmaceuticals : The compound is utilized in the development of new drug candidates by facilitating the formation of biologically active molecules.

- Agrochemicals : It plays a role in creating pesticides and herbicides through its reactivity with different functional groups.

Medicinal Chemistry

In medicinal chemistry, this compound is employed to design and develop new therapeutic agents. Its applications include:

- Drug Development : this compound is involved in creating compounds that exhibit enhanced bioactivity and reduced toxicity. This is crucial for developing safer medications.

| Application Area | Description |

|---|---|

| Drug Design | Creating new therapeutic agents with improved efficacy |

| Toxicity Reduction | Modifying structures to minimize adverse effects |

Material Science

The compound also finds applications in material science:

- Polymer Chemistry : It is used as an intermediate in synthesizing polymers with specific properties tailored for applications such as coatings and adhesives.

- Advanced Materials : The compound contributes to the development of materials that require unique chemical properties for enhanced durability and performance.

Biological Imaging

This compound can be utilized in the development of fluorescent probes for biological imaging. These probes are essential for:

- Cellular Imaging : They allow researchers to visualize cellular processes with high specificity and sensitivity.

| Imaging Technique | Benefits |

|---|---|

| Fluorescent Probes | High specificity for cellular processes |

| Biological Visualization | Enhanced imaging capabilities |

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazol-1-yl)propanoate in synthesizing novel anticancer agents. The compound was modified to enhance its interaction with cancer cell receptors, leading to improved therapeutic efficacy.

Case Study 2: Development of Agrochemicals

Research highlighted its role in developing new agrochemical formulations that exhibit increased effectiveness against pests while being environmentally friendly. The incorporation of this compound allowed for a reduction in the required dosage without compromising efficacy.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety enables participation in Suzuki-Miyaura couplings, a reaction critical for forming carbon-carbon bonds in drug synthesis. The boronate ester group reacts with aryl/heteroaryl halides under palladium catalysis.

| Reaction Component | Role | Conditions |

|---|---|---|

| Boronate ester | Nucleophilic coupling partner | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C |

| Aryl halide (e.g., Br, I) | Electrophilic partner | 12–24 h reaction time |

For example, coupling with 5-bromo-2-methoxypyridine yields biaryl derivatives used in kinase inhibitor synthesis . The pyrazole ring remains intact during these conditions, preserving its hydrogen-bonding capacity for target binding .

Ester Hydrolysis and Functionalization

The ethyl propanoate group undergoes hydrolysis to generate carboxylic acid intermediates, which are further modified:

-

Hydrolysis : Treatment with NaOH in THF/H₂O (1:1) at 60°C produces 2-(4-boronate-pyrazol-1-yl)propanoic acid, a precursor for amide bond formation .

-

Amidation : The acid reacts with amines (e.g., benzylamine) using EDCI/HOBt, yielding derivatives with improved solubility .

Comparative reactivity with the methyl-substituted analog (ethyl 2-methyl-2-(4-boronate-pyrazol-1-yl)propanoate) shows slower hydrolysis due to steric hindrance from the additional methyl group .

Pyrazole Ring Reactivity

The pyrazole ring participates in electrophilic substitutions and metal-coordination reactions:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C3 position, though yields are moderate (45–55%) due to steric effects from the boronate group .

-

Halogenation : NBS in CCl₄ selectively brominates the pyrazole at C5, enabling further cross-coupling diversification .

Metal Coordination

The pyrazole nitrogen atoms coordinate to transition metals (e.g., Cu, Pd), forming complexes used in catalytic systems. For instance, Cu(I) complexes enhance azide-alkyne cycloaddition rates .

Comparative Reactivity of Structural Analogs

Key differences in reactivity between Ethyl 2-(4-boronate-pyrazol-1-yl)propanoate and its analogs:

Stability and Handling Considerations

-

Hydrolytic Sensitivity : The boronate ester hydrolyzes slowly in aqueous media (t₁/₂ = 72 h at pH 7) .

-

Storage : Stable under inert gas at −20°C for >6 months; degrades upon prolonged exposure to moisture .

This compound’s versatility in cross-coupling and functional group transformations underpins its utility in synthesizing bioactive molecules and materials .

特性

IUPAC Name |

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O4/c1-7-19-12(18)10(2)17-9-11(8-16-17)15-20-13(3,4)14(5,6)21-15/h8-10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJGQOTZUPOALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。